

CP-465,022 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CP-465022 hydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CP-465,022 hydrochloride is a potent and selective, non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system.^{[1][2][3]} This guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols utilized in its characterization, designed to support its application in neuroscience research.

Core Chemical and Physical Data

CP-465,022 hydrochloride is a quinazolinone derivative with the following key identifiers and properties.^{[1][2][4]} Of note, there is a discrepancy in the reported CAS Registry Number for this compound, which researchers should be aware of when sourcing the material.

Property	Value	Citation(s)
Chemical Name	3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride	[1][2]
Molecular Formula	C ₂₆ H ₂₄ ClFN ₄ O.HCl	[1][2][4]
Molecular Weight	499.41 g/mol	[1][2][4]
CAS Number	1785666-59-2[1][2][3] or 199655-36-2[4]	[1][2][3][4]
Purity	≥98% (HPLC)	[1][2]
Solubility	Soluble to 100 mM in DMSO and 10mM in water.	[2][4]
Storage	Desiccate at room temperature.	[1][2]

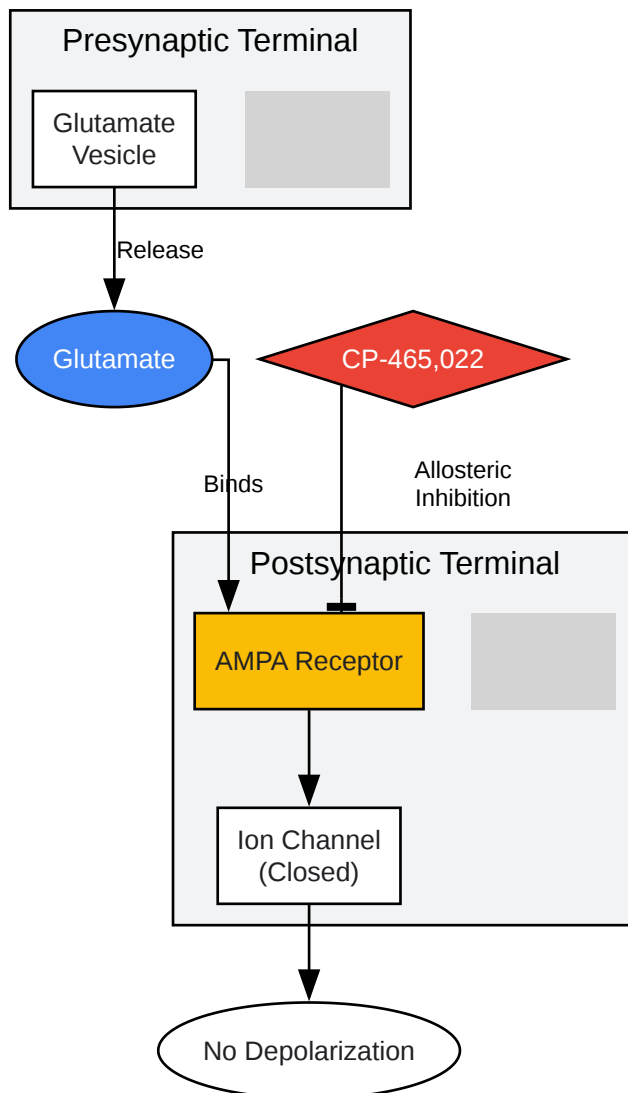
Biological Activity and Mechanism of Action

CP-465,022 is a highly selective, non-competitive antagonist of AMPA receptors, with an IC₅₀ of 25 nM in rat cortical neurons.[1][2][3][5] Its non-competitive nature means it does not directly compete with the agonist, such as glutamate, for the binding site. Instead, it binds to an allosteric site on the receptor complex, modulating its function.[5] This inhibition is not dependent on use or voltage.[5]

In addition to its primary activity at AMPA receptors, CP-465,022 also significantly blocks the persistent component of Na_v1.6 channel activity.[1][2] It displays weak inhibition of NMDA, GABA, and kainate receptors.[4] The compound is brain-penetrant and orally active, making it suitable for in vivo studies.[1][2]

Signaling Pathway of CP-465,022 Action

Mechanism of Action of CP-465,022

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Caption: Allosteric inhibition of the AMPA receptor by CP-465,022.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative findings from studies involving CP-465,022.

In Vitro Activity

Target/Assay	Species/Cell Type	Result (IC ₅₀)	Citation(s)
AMPA receptor-mediated currents	Rat cortical neurons	25 nM	[1] [2] [3] [5]
Kainate-induced response	Rat cortical neurons	25 nM	[3]
Peak NMDA-induced currents (at 10 μM)	Rat cortical neurons	36% inhibition	[6]
NMDA currents at 8s (at 10 μM)	Rat cortical neurons	70% inhibition	[6]
Peak NMDA currents (at 1 μM)	Rat cerebellar granule neurons	19% inhibition	[6]
NMDA currents at 8s (at 1 μM)	Rat cerebellar granule neurons	45% inhibition	[6]

In Vivo Efficacy in Seizure and Locomotor Models

Model/Assay	Species	Dosing (subcutaneous)	Effect	Citation(s)
Pentylenetetrazol e-induced seizures	Rat	10 mg/kg	Complete protection	[3]
Locomotor Activity	Rat	Dose-dependent	Inhibition at doses slightly higher than anticonvulsant doses	[3]

Experimental Protocols

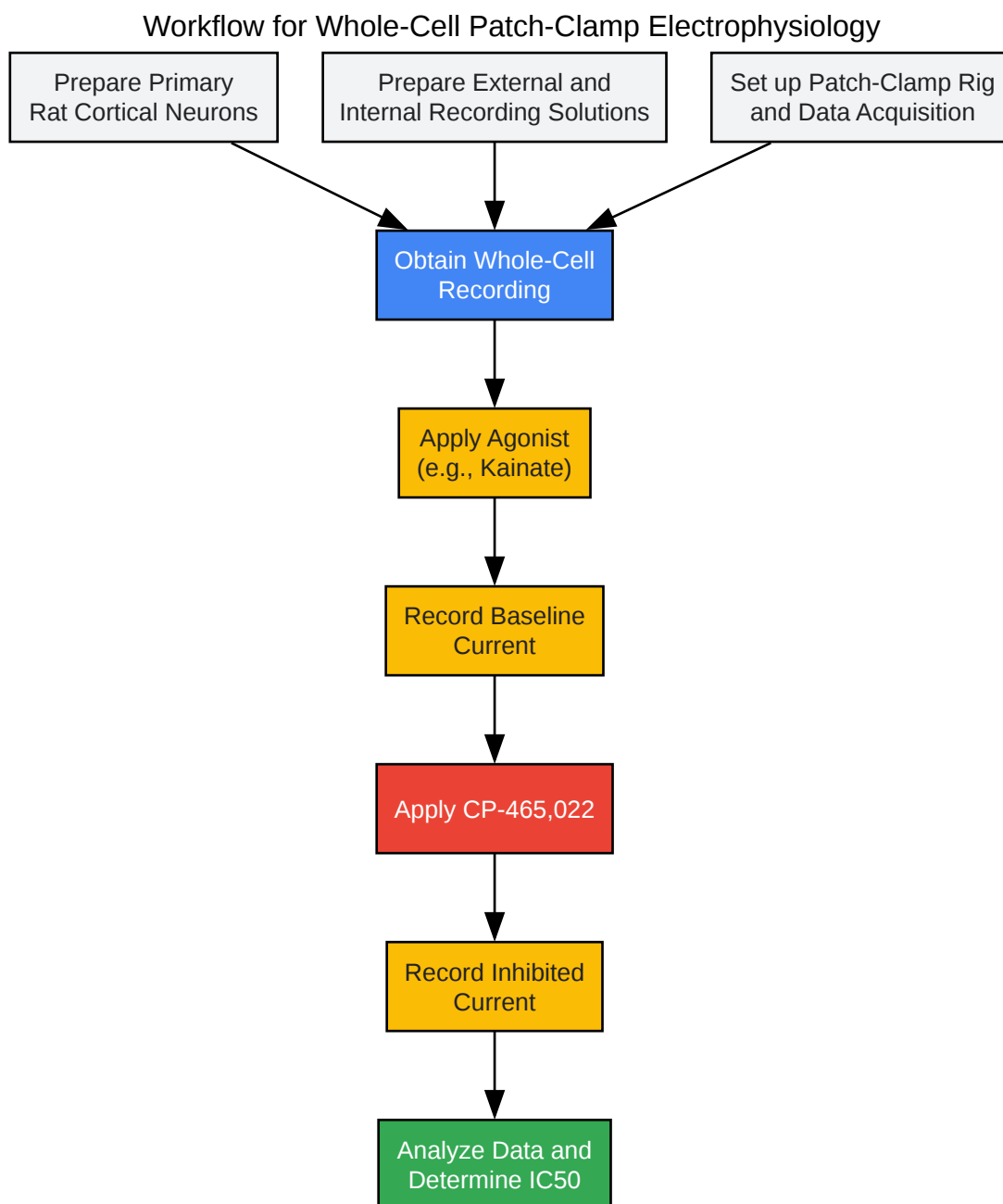
This section provides detailed methodologies for key experiments cited in the characterization of CP-465,022.

Whole-Cell Patch-Clamp Electrophysiology in Rat Cortical Neurons

This protocol is based on the methods described by Lazaro et al. (2002).

- Cell Culture: Primary cortical neurons are prepared from embryonic day 18 rat fetuses and cultured for 7-14 days.
- Recording Solutions:
 - External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
 - Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
- Electrophysiological Recording:
 - Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.
 - Agonists (e.g., kainate) are applied using a rapid solution exchange system.
 - CP-465,022 is pre-applied or co-applied with the agonist to determine its inhibitory effect.
 - Currents are amplified, filtered, and digitized for analysis.
- Data Analysis: The peak amplitude of the agonist-induced current is measured before and after the application of CP-465,022. The concentration-response curve is fitted to determine the IC₅₀ value.

Experimental Workflow for Electrophysiology



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Caption: A typical workflow for assessing the inhibitory effect of CP-465,022.

Pentylentetrazole (PTZ)-Induced Seizure Model in Rats

This protocol is based on the in vivo studies described by Menniti et al. (2003).

- Animals: Adult male Sprague-Dawley rats are used.

- Drug Administration:
 - CP-465,022 or vehicle is administered subcutaneously at various doses (e.g., up to 10 mg/kg).
 - After a pretreatment period (e.g., 60 minutes), pentylenetetrazole (PTZ) is administered intraperitoneally at a convulsant dose (e.g., 100 mg/kg).
- Behavioral Observation:
 - Animals are observed for a set period (e.g., 30 minutes) following PTZ administration.
 - The latency to and incidence of clonic and tonic seizures, as well as lethality, are recorded.
- Data Analysis: The effects of CP-465,022 on the seizure parameters are compared to the vehicle-treated group to determine its anticonvulsant efficacy.

Global Ischemia Model in Rats

The following is a generalized protocol for a global ischemia model, as investigated by Menniti et al. (2003).

- Animals: Adult male Wistar rats are used.
- Surgical Procedure (Four-Vessel Occlusion):
 - On day 1, the vertebral arteries are permanently occluded by electrocautery.
 - On day 2, the common carotid arteries are isolated and occluded with aneurysm clips for a defined period (e.g., 10 minutes) to induce global cerebral ischemia.
- Drug Administration:
 - CP-465,022 or vehicle is administered at the time of reperfusion and again at a later time point (e.g., 5 mg/kg at reperfusion and 2 mg/kg 4 hours later, administered subcutaneously).
- Outcome Assessment:

- After a survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological analysis.
- Neuronal loss, particularly in the CA1 region of the hippocampus, is quantified to assess the neuroprotective effects of CP-465,022.

Conclusion

CP-465,022 hydrochloride is a valuable pharmacological tool for investigating the role of AMPA receptors in various physiological and pathological processes. Its high potency, selectivity, and in vivo activity make it a suitable compound for a range of preclinical studies. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of AMPA receptor modulation.

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